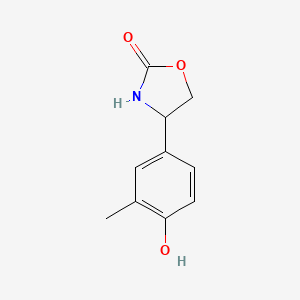
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is a platinum-based compound known for its significant therapeutic and industrial applications. This compound, often referred to as oxaliplatin, is widely used in chemotherapy treatments for various types of cancer, particularly colorectal cancer . It is a third-generation platinum antitumor compound that inhibits DNA replication and repair, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves the reaction of oxalic acid with platinum(2+) in the presence of (2-azanidylcyclohexyl)azanide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The process involves several steps, including the preparation of the platinum complex and the subsequent reaction with oxalic acid and (2-azanidylcyclohexyl)azanide.
Industrial Production Methods
Industrial production of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality and yield of the compound. The production process is optimized to minimize waste and maximize efficiency.
化学反应分析
Types of Reactions
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands in the platinum complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while reduction reactions may yield platinum(0) complexes.
科学研究应用
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand the behavior of platinum complexes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is widely used in chemotherapy treatments for cancer, particularly colorectal cancer.
作用机制
The mechanism of action of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves the inhibition of DNA replication and repair. The compound forms cross-links with DNA, preventing the DNA strands from separating and replicating. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets include DNA and various proteins involved in DNA replication and repair pathways .
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based chemotherapy drug used to treat various cancers. It also forms cross-links with DNA but has different side effects and efficacy profiles.
Carboplatin: A second-generation platinum compound with a similar mechanism of action but different pharmacokinetics and toxicity profiles.
Uniqueness
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is unique due to its effectiveness against colorectal cancer and its ability to inhibit the proliferation of ovarian cancer and melanoma cell lines. It also has a different side effect profile compared to cisplatin and carboplatin, making it a valuable addition to the arsenal of chemotherapy drugs .
属性
分子式 |
C8H14N2O4Pt |
|---|---|
分子量 |
397.29 g/mol |
IUPAC 名称 |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI 键 |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)


![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)
![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)
